3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine
Overview
Description
3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 3-position and a 4-methyl-1H-imidazol-1-yl group at the 5-position
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include this compound, have a broad range of biological activities . They can interact with various targets, leading to different biological responses such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The exact interaction would depend on the specific target and the biological context.
Biochemical Pathways
Given the wide range of biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
The wide range of biological activities of imidazole derivatives suggests that the effects could be diverse, depending on the specific target and biological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-5-chloropyridine and 4-methylimidazole.
Nucleophilic Substitution: The 4-methylimidazole is reacted with 3-bromo-5-chloropyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 100°C) to facilitate the substitution of the chlorine atom with the imidazole group.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides or other oxidized derivatives.
Coupling Products: Coupling reactions can yield biaryl or heteroaryl compounds with diverse functional groups.
Scientific Research Applications
3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be employed in the study of enzyme inhibitors or as a ligand in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-(1H-imidazol-1-yl)pyridine: Lacks the methyl group on the imidazole ring, which can affect its reactivity and binding properties.
3-bromo-5-(4-chloro-1H-imidazol-1-yl)pyridine: The presence of a chlorine atom instead of a methyl group can lead to different electronic and steric effects.
Uniqueness
3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine is unique due to the presence of both a bromine atom and a 4-methyl-1H-imidazol-1-yl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-bromo-5-(4-methylimidazol-1-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-5-13(6-12-7)9-2-8(10)3-11-4-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZLJNZWYGRNCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.